N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide
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Overview
Description
N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a unique combination of a triazole ring, a benzofuran moiety, and a sulfonamide group, making it an interesting subject for research in various scientific fields.
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. The compound belongs to the class of 1,2,3-triazoles , which are known to interact with a wide range of biological targets. More research is needed to identify the specific target of this compound.
Mode of Action
1,2,3-triazoles are known to interact with their targets through various mechanisms, including hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation and function of the target, resulting in altered cellular processes.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. 1,2,3-triazoles have been found to impact a variety of biochemical pathways, depending on their specific targets
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. 1,2,3-triazoles are known to have a wide range of biological activities, including antimicrobial, antiviral, and anticancer activities . The specific effects of this compound will depend on its target and the biochemical pathways it affects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a click chemistry approach, which involves the cycloaddition of an azide and an alkyne in the presence of a copper catalyst.
Synthesis of the Benzofuran Moiety: The benzofuran ring can be prepared through the cyclization of ortho-hydroxyaryl ketones.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the benzofuran derivative with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the click chemistry step and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a dihydrotriazole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the triazole ring.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide: shares similarities with other triazole-containing sulfonamides such as fluconazole and voriconazole.
Uniqueness
Properties
IUPAC Name |
N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-11(2)14(10-19-16-6-7-17-19)18-23(20,21)13-3-4-15-12(9-13)5-8-22-15/h3-4,6-7,9,11,14,18H,5,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXXWFOKOKYGPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NS(=O)(=O)C2=CC3=C(C=C2)OCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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